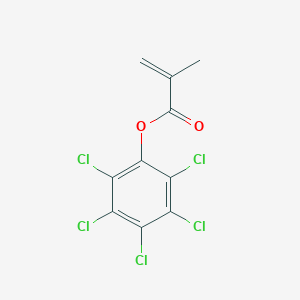

Pentachlorophenyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYISYPLHCSQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38725-28-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentachlorophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38725-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90471164 | |

| Record name | PENTACHLOROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16184-61-5 | |

| Record name | PENTACHLOROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Pentachlorophenyl Methacrylate: A Technical Guide for Advanced Polymer and Bioconjugate Development

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of pentachlorophenyl methacrylate (PCPMA). Primarily geared towards researchers and professionals in polymer chemistry, materials science, and drug development, this document elucidates the causal factors behind experimental design for the synthesis of this highly functional monomer. PCPMA serves as a critical building block for the creation of "active ester" polymers, which are versatile platforms for post-polymerization modification. The methodologies detailed herein are presented to ensure scientific integrity, enabling the reproducible synthesis of high-purity PCPMA and its subsequent polymerization to create advanced functional materials.

Introduction: The Strategic Value of this compound in Polymer Science

This compound (PCPMA) is a highly valuable monomer in the field of advanced polymer synthesis. Its significance lies in the pentachlorophenyl ester group, which functions as an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity allows for the straightforward synthesis of "active ester" polymers. These polymers, most notably poly(this compound) (PPCPMA), are stable and can be readily purified, yet they retain a high reactivity towards nucleophiles, particularly primary and secondary amines.

This "active ester" characteristic makes PPCPMA a powerful precursor for the synthesis of a diverse range of functional polymers through post-polymerization modification. This approach offers significant advantages over the direct polymerization of functional monomers, which can sometimes be challenging due to issues with monomer synthesis, purification, and polymerization kinetics. By first creating a well-defined PPCPMA backbone, a wide array of functionalities can be introduced in a subsequent step, allowing for the creation of libraries of polymers with tailored properties. This strategy has found significant application in the development of materials for drug delivery, functional surfaces, and nanoparticles. While much of the recent literature has focused on the analogous pentafluorophenyl methacrylate (PFPMA), the principles and applications are directly translatable to PCPMA, which offers an alternative with different reactivity and physical properties.

This guide will provide a comprehensive overview of the synthesis of the PCPMA monomer, its characterization, and the subsequent polymerization and modification of the resulting active ester polymer.

Synthesis of this compound Monomer

The most direct and widely applicable method for the synthesis of this compound is the esterification of pentachlorophenol with methacryloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenoxide ion of pentachlorophenol attacks the electrophilic carbonyl carbon of methacryloyl chloride.

Causality in Experimental Design

The choice of reagents and reaction conditions is critical for a successful synthesis, maximizing yield and purity while minimizing side reactions such as the polymerization of the methacrylate monomer.

-

Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is the preferred base for this reaction.[1] Its primary role is to deprotonate the weakly acidic pentachlorophenol, forming the more nucleophilic pentachlorophenoxide. The resulting triethylammonium hydrochloride precipitate can be easily removed by filtration. The use of a slight molar excess of the base ensures complete deprotonation of the phenol.

-

Solvent Choice: A dry, aprotic solvent is essential to prevent the hydrolysis of the highly reactive methacryloyl chloride. Dichloromethane (DCM) or diethyl ether are excellent choices due to their inertness and the ease with which they can be removed post-reaction.[2]

-

Temperature Control: The reaction is typically conducted at low temperatures (0 °C) during the addition of methacryloyl chloride.[1] This is to control the exothermic nature of the reaction and to prevent premature polymerization of the product and reactant. Allowing the reaction to slowly warm to room temperature ensures the completion of the esterification.

-

Inhibition of Polymerization: Methacrylate monomers are prone to free-radical polymerization, which can be initiated by heat, light, or impurities. The inclusion of a radical scavenger, such as a hindered phenol like butylated hydroxytoluene (BHT), in the reaction mixture and during work-up and storage is a prudent measure to prevent premature polymerization.[1]

Reaction Workflow

The synthesis of this compound can be visualized as a two-step process in a single pot: the deprotonation of pentachlorophenol followed by the nucleophilic attack on methacryloyl chloride.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of methacrylate esters from acid chlorides and phenols.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentachlorophenol | 266.34 | 10.0 g | 0.0375 |

| Methacryloyl Chloride | 104.53 | 4.3 g (3.9 mL) | 0.0413 |

| Triethylamine | 101.19 | 4.2 g (5.8 mL) | 0.0413 |

| Dichloromethane (dry) | - | 200 mL | - |

| Butylated Hydroxytoluene (BHT) | 220.35 | 50 mg | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pentachlorophenol (10.0 g, 0.0375 mol) and dry dichloromethane (200 mL).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add triethylamine (4.2 g, 0.0413 mol) to the stirred solution. A white precipitate of triethylammonium hydrochloride may form.

-

In a separate dropping funnel, prepare a solution of methacryloyl chloride (4.3 g, 0.0413 mol) in a small amount of dry dichloromethane.

-

Add the methacryloyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Filter the reaction mixture to remove the triethylammonium hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, add a small amount of BHT as a polymerization inhibitor, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) to obtain pure this compound as a white solid.

Characterization of this compound

Thorough characterization of the synthesized monomer is essential to confirm its identity, purity, and suitability for polymerization.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₅Cl₅O₂ |

| Molecular Weight | 334.41 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 91-91.5 °C |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | =C-H stretch (vinylic) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1740 | C=O stretch (ester) |

| ~1635 | C=C stretch (vinylic) |

| ~1400-1300 | C-O-C stretch (ester) |

| ~1150 | C-O stretch (ester) |

| ~800-600 | C-Cl stretch |

The presence of a strong carbonyl peak around 1740 cm⁻¹ and the disappearance of the broad O-H stretch from pentachlorophenol are key indicators of a successful esterification.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the detailed structure of the monomer.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.3 | s | 1H | Vinylic proton (cis to ester) |

| ~5.8 | s | 1H | Vinylic proton (trans to ester) |

| ~2.1 | s | 3H | Methyl protons |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester carbonyl) |

| ~145 | Quaternary aromatic carbon attached to oxygen |

| ~136 | Quaternary vinylic carbon |

| ~133 | Aromatic C-Cl |

| ~130 | Aromatic C-Cl |

| ~129 | Vinylic CH₂ |

| ~19 | Methyl carbon |

Polymerization and Applications of Poly(this compound)

The true utility of PCPMA is realized upon its polymerization to form poly(this compound) (PPCPMA), a versatile "active ester" polymer.

Polymerization of this compound

PCPMA can be polymerized using various techniques, with controlled radical polymerization methods being particularly advantageous for producing well-defined polymers.

-

Free Radical Polymerization: Conventional free radical polymerization using initiators like AIBN or BPO can be employed to synthesize PPCPMA.[2] However, this method offers limited control over molecular weight and dispersity.

-

Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly effective for synthesizing PPCPMA with predetermined molecular weights, narrow molecular weight distributions, and defined end-group functionalities.[3] This level of control is crucial for many advanced applications.

Post-Polymerization Modification: A Gateway to Functional Polymers

The pentachlorophenyl ester side chains of PPCPMA are highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable amide bond and the release of pentachlorophenol as a byproduct.[4] This reaction is typically efficient and can be carried out under mild conditions.

Caption: Post-polymerization modification of PPCPMA with amines.

This post-polymerization modification strategy allows for the creation of a vast library of functional polymers from a single precursor polymer. The choice of the amine dictates the functionality of the final polymer, which can be tailored for specific applications.

Applications in Drug Development and Materials Science

The ability to create diverse functional polymers from PPCPMA has led to its potential use in several high-value applications, largely mirrored by the extensive research on its fluoro-analogue, poly(pentafluorophenyl methacrylate).

-

Drug Delivery: Functional polymers with biocompatible side chains (e.g., polyethylene glycol) and drug-conjugating moieties can be synthesized for targeted drug delivery systems.[5]

-

Functional Surfaces: Surfaces can be modified with PPCPMA brushes, which can then be functionalized with a variety of molecules to create surfaces with specific properties, such as biocompatibility, anti-fouling, or sensing capabilities.[2]

-

Nanoparticle Synthesis: PPCPMA can be used to create well-defined block copolymers that self-assemble into nanoparticles. The active ester core or corona of these nanoparticles can then be functionalized for various applications, including diagnostics and therapeutics.[5]

Conclusion

This compound is a highly valuable and versatile monomer that serves as a gateway to a wide range of functional polymers. The synthetic route via the esterification of pentachlorophenol with methacryloyl chloride is a robust and scalable method. The resulting poly(this compound) is an excellent platform for post-polymerization modification, enabling the creation of tailored macromolecules for advanced applications in drug development, materials science, and beyond. The principles and protocols outlined in this technical guide provide a solid foundation for researchers to explore the full potential of this powerful chemical tool.

References

- Synthesis and copolymerization of pentachlorophenyl acrylate monomers. ARKIVOC, 2006(xvi), 75-82.

- (PDF) Synthesis and Copolymerization of Pentachlorophenyl. Amanote Research.

- Synthesis and copolymerization of pentachlorophenyl acrylate monomers | Request PDF.

- Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials | Request PDF.

- Poly(pentafluorophenyl acryl

- Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)

- Poly(Pentafluorophenyl Methacrylate)-Based Nano-Objects Developed by Photo-PISA as Scaffolds for Post-Polymerization Functionalization.

- Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing).

- The Versatility of Pentafluorophenol in Polymer Chemistry: A Technical Guide. Benchchem.

- Fluorinated poly(meth)

- PENTACHLOROPHENYL METHACRYL

- Microstructural analysis of poly(glycidyl methacrylate) by 1H and 13C NMR spectroscopy.

- Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applic

- Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacryl

- Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 16184-61-5 [chemicalbook.com]

- 5. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) [mdpi.com]

An In-Depth Technical Guide to Pentachlorophenyl Methacrylate: Properties, Synthesis, and Applications in Advanced Polymer Chemistry

Introduction

Pentachlorophenyl methacrylate (PCPMA) is a functionalized monomer of significant interest in the fields of polymer chemistry and materials science. Its structure, featuring a methacrylate backbone and a pentachlorophenyl ester group, provides a unique combination of polymerizability and reactive functionality. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of PCPMA. We will delve into its pivotal role as a precursor to "active ester" polymers, which serve as versatile platforms for post-polymerization modification. For researchers and professionals in drug development and advanced materials, understanding the nuances of PCPMA opens a gateway to designing sophisticated, tailor-made macromolecules for a host of high-performance applications.

Physicochemical Properties

The core utility of PCPMA stems from its distinct chemical structure and resulting physical properties. The electron-withdrawing nature of the five chlorine atoms on the phenyl ring is crucial to its reactivity, a topic explored in Section 5.0.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | pentachlorophenyl 2-methylprop-2-enoate | - |

| CAS Number | 16184-61-5 | [1] |

| Molecular Formula | C₁₀H₅Cl₅O₂ | [2] |

| Molecular Weight | 334.41 g/mol | - |

| Appearance | White crystalline solid | [3] |

| Melting Point | 50 °C | [3][4] |

| Refractive Index (n_D) | 1.608 @ 22.5 °C | [5][6] |

| Solubility | Soluble in many organic solvents such as methylene chloride, dimethylformamide (DMF), and dioxane.[7][8][9] | - |

The structure of this compound (PCPMA) is fundamental to its function.

Caption: Chemical structure of this compound.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the PCPMA monomer.

-

¹H-NMR Spectroscopy: The proton NMR spectrum of PCPMA is expected to show distinct signals for the vinyl and methyl protons of the methacrylate group. The two vinyl protons (=CH₂) typically appear as two singlets or narrow multiplets in the range of δ 5.8-6.6 ppm. The methyl protons (-CH₃) will present as a singlet around δ 2.1 ppm.[4][8] The absence of other signals, particularly from the pentachlorophenyl ring, is a key feature.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[4][9]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1740 cm⁻¹ . This is characteristic of the carbonyl group in the methacrylate ester.

-

C=C Stretch (Alkenyl): A peak around 1630 cm⁻¹ corresponds to the carbon-carbon double bond of the methacrylate unit.

-

C-O Stretch (Ester): An absorption band in the region of 1400 cm⁻¹ is indicative of the C-O single bond stretching.

-

C-Cl Stretch: Absorptions related to the C-Cl bonds on the aromatic ring are expected in the fingerprint region, typically below 800 cm⁻¹.

-

Synthesis and Polymerization

Monomer Synthesis

PCPMA is commonly synthesized via esterification. One of the most direct methods involves the reaction of pentachlorophenol with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[3][4][8]

Caption: Workflow for the synthesis of PCPMA.

Experimental Protocol: Synthesis of PCPMA

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add pentachlorophenol (1.0 eq) and dry methylene chloride.

-

Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution. Cool the flask to 0-5°C using an ice bath.

-

Reactant Addition: While stirring vigorously, add methacryloyl chloride (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.[4]

-

Work-up: Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like diethyl ether to yield a white solid.[3][4]

Polymerization

PCPMA can be readily polymerized using standard free-radical polymerization techniques to produce poly(this compound) (PPCPMA).[9][10] Initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Caption: Free-radical polymerization of PCPMA.

The resulting PPCPMA is a soluble polymeric active ester, which serves as a stable and versatile precursor for further chemical modification.[11]

Chemical Reactivity: The Active Ester Gateway

The true value of PCPMA in advanced applications lies in the reactivity of its pentachlorophenyl ester. The strong electron-withdrawing effect of the five chlorine atoms makes the pentachlorophenoxide an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Reactivity Towards Nucleophiles

PPCPMA reacts efficiently with primary and secondary amines (aminolysis) to form stable amide bonds, releasing pentachlorophenol as a byproduct. This reaction is highly efficient and typically proceeds under mild conditions.[12][13] In contrast, its reactivity with alcohols (alcoholysis) is significantly lower and often requires base catalysis to achieve reasonable conversion.[11] This differential reactivity allows for selective modification in the presence of multiple functional groups.

While structurally similar, pentafluorophenyl (PFP) esters are generally more reactive and exhibit greater hydrolytic stability compared to pentachlorophenyl (PCP) esters.[14][15][16] However, PCPMA remains a highly effective and economically viable option for many applications.

Application in Post-Polymerization Modification

Post-polymerization modification is a powerful strategy to create a diverse range of functional polymers from a single, well-defined parent polymer. PPCPMA is an ideal platform for this approach.[12][17]

Caption: General scheme for post-polymerization modification of PPCPMA.

Experimental Protocol: Modification of PPCPMA with a Primary Amine

-

Dissolution: Dissolve PPCPMA (1.0 eq of ester groups) in a suitable anhydrous solvent (e.g., DMF or dioxane) in a flask under a nitrogen atmosphere.

-

Amine Addition: Add the desired primary amine (e.g., ethanolamine, 1.5-2.0 eq) to the polymer solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5-2.0 eq) to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques like FTIR by observing the disappearance of the active ester carbonyl peak (~1740 cm⁻¹) and the appearance of the amide carbonyl peak (~1650 cm⁻¹). Reactions are often complete within 2-24 hours.[17][18]

-

Purification: Precipitate the resulting functionalized polymer into a non-solvent (e.g., diethyl ether or hexane). The polymer can be further purified by redissolving and reprecipitating or by dialysis to remove residual pentachlorophenol and other small molecules.

-

Drying: Dry the final polymer product under vacuum to a constant weight.

Applications in Research and Development

The ability to easily introduce a wide array of functional groups makes PPCPMA-derived polymers highly valuable for specialized applications.

-

Drug Delivery: Functional polymers are the cornerstone of modern drug delivery systems. PPCPMA can be used to create polymers with pendant groups that are drugs themselves, or moieties that can conjugate to drugs. These polymers can self-assemble into nanoparticles or form hydrogels for controlled release applications.[19][20][21]

-

Bioconjugation: Polymers synthesized from PPCPMA can be modified with biomolecules such as peptides, proteins, or antibodies.[15][22] This is critical for creating targeted drug delivery systems, biosensors, and functionalized surfaces for biomedical devices.

-

Functional Surfaces and Materials: PPCPMA-based polymer brushes can be grown from surfaces and subsequently modified to control surface properties like wettability, adhesion, or biocompatibility.[17] Copolymers of PCPMA are also explored for creating materials with high refractive indices for optical applications.[11][19][23][24]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is classified as toxic if swallowed or in contact with skin and is fatal if inhaled.[3]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It is also suspected of causing cancer.[3]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust or aerosols.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable monomer for the synthesis of reactive polymers. Its straightforward polymerization and the exceptional reactivity of the resulting pentachlorophenyl ester groups provide a powerful and versatile platform for post-polymerization modification. This enables the creation of a vast library of functional polymers with precisely tailored properties, making PCPMA a critical building block for innovation in drug delivery, bioconjugation, and advanced materials science. Proper understanding of its properties and adherence to strict safety protocols are essential for harnessing its full potential.

References

Sources

- 1. This compound | 16184-61-5 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. Disclaimer / Avertissement [epe.lac-bac.gc.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 6. web.mit.edu [web.mit.edu]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. tandfonline.com [tandfonline.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Postpolymerization modification of poly(pentafluorophenyl methacrylate): Synthesis of a diverse water‐soluble polymer library | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. WO2000034804A1 - High refractive index hydrogel compositions for ophthalmic implants - Google Patents [patents.google.com]

- 20. Analytics for US Patent No. 9714897, Hydrogel particles with tunable optical properties and methods for using the same [patentbuddy.com]

- 21. data.epo.org [data.epo.org]

- 22. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EP2020597A1 - Capteur optochimique - Google Patents [patents.google.com]

- 24. scribd.com [scribd.com]

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Pharmacophore

An In-Depth Technical Guide to the Experimental Data of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Derivatives

Introduction

While the inquiry specified CAS number 16184-61-5, which corresponds to Pentachlorophenyl Methacrylate[1][2][3], the detailed requirements for this technical guide—focusing on in-depth experimental data, protocols, and signaling pathways for researchers and drug development professionals—suggest a greater interest in a pharmaceutically relevant scaffold. The initial literature search provided substantial data on a class of compounds that are highly pertinent to this audience: 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives .

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity[4][5]. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases and as key intermediates in the synthesis of approved drugs[6][7][8]. This guide, therefore, will focus on the experimental data surrounding 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine and its derivatives, providing a comprehensive resource for researchers in drug discovery and development.

The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle that can be considered a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein residues. The fusion of the two rings creates a planar system that can participate in π-π stacking interactions within protein active sites[6].

The versatility of this scaffold is further enhanced by the ability to introduce a variety of substituents at different positions around the rings, allowing for the fine-tuning of physicochemical properties and biological activity. The 1-(2-fluorobenzyl) substituent is of particular interest, as the fluorine atom can modulate properties such as metabolic stability and binding affinity.

Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Derivatives

The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives typically involves a multi-step process. A common strategy is the construction of the pyrazole ring onto a pyridine precursor or vice versa.

Synthesis of a Key Intermediate: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

A crucial intermediate in the synthesis of many biologically active derivatives is 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Experimental Protocol:

A general procedure for the synthesis of this intermediate is as follows:

-

Step 1: Synthesis of a Substituted Pyridine. The synthesis often begins with a commercially available substituted pyridine, such as 2-chloro-3-cyanopyridine.

-

Step 2: Reaction with Hydrazine. The substituted pyridine is reacted with a hydrazine derivative. For the synthesis of the title compound, this would be a precursor that allows for the subsequent introduction of the 2-fluorobenzyl group.

-

Step 3: Benzylation. The pyrazolo[3,4-b]pyridine core is then benzylated with 2-fluorobenzyl chloride or bromide in the presence of a suitable base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF).

-

Step 4: Work-up and Purification. The reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a solid.

Causality Behind Experimental Choices:

-

The choice of a halogenated cyanopyridine as a starting material provides reactive sites for both the cyclization to form the pyrazole ring and for further functionalization.

-

The use of a strong base in the benzylation step is necessary to deprotonate the pyrazole nitrogen, making it nucleophilic enough to react with the 2-fluorobenzyl halide.

-

Purification by column chromatography is essential to remove any unreacted starting materials and side products, ensuring the high purity required for subsequent synthetic steps and biological testing.

Conversion to Carboximidamide and Carboxamide Derivatives

The nitrile group of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile can be readily converted into other functional groups, such as carboximidamides and carboxamides, which are common in biologically active molecules.

Experimental Protocol for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride:

-

To a solution of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in methanol, sodium methoxide is added, and the mixture is stirred at room temperature.[9]

-

After a period of stirring, the reaction is treated with a source of ammonia, such as ammonium chloride, to form the carboximidamide.

-

To generate the hydrochloride salt, the resulting intermediate is dissolved in a suitable solvent like methyl tert-butyl ether, and hydrogen chloride gas is passed through the solution.[9]

-

The precipitated solid is collected by filtration, washed with a solvent like dichloromethane (DCM), and dried to give 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride as a white solid.[9]

Self-Validating System:

The purity of the final product can be confirmed by its melting point and analytical techniques such as NMR and mass spectrometry. A sharp melting point and clean spectra are indicative of a successful synthesis and purification. For example, the melting point of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride is reported to be in the range of 247-249°C.[9]

Analytical and Physicochemical Data

The following table summarizes key analytical and physicochemical data for some 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 256376-61-1 | C₁₄H₉FN₄ | 252.25 | Solid | Not specified |

| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 256376-62-2 | C₁₄H₁₁FN₄O | 270.26 | Solid | Not specified |

| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride | 256499-19-1 | C₁₄H₁₃ClFN₅ | 305.74 | White Solid | 247-249 |

| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide | 1350653-27-8 | C₁₄H₁₁F₂N₅ | 287.27 | Solid | Not specified |

Biological Activity and Mechanism of Action

Derivatives of 1H-pyrazolo[3,4-b]pyridine are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and kinase inhibitory effects[8][10].

TRK Kinase Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. Their aberrant activation is implicated in various cancers. Several pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors[6].

Mechanism of Action:

These compounds typically act as ATP-competitive inhibitors. The pyrazolo[3,4-b]pyridine core mimics the adenine region of ATP and forms hydrogen bonds with the hinge region of the kinase domain. The substituents on the scaffold then occupy adjacent hydrophobic pockets, leading to high affinity and selectivity.

The following diagram illustrates the general signaling pathway of TRK and the point of inhibition by a pyrazolo[3,4-b]pyridine derivative.

Caption: TRK signaling pathway and inhibition.

Experimental Data on TRK Inhibition:

One study reported a pyrazolo[3,4-b]pyridine derivative, compound A01 , with an IC₅₀ value of 0.293 µM against TRKA[6]. Another compound from the same study, C03 , showed an IC₅₀ of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC₅₀ of 0.304 µM[6].

Role in the Synthesis of Riociguat

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride is a key intermediate in the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator used to treat pulmonary hypertension[7][9][11]. The synthesis of Riociguat involves the reaction of this intermediate with other building blocks to construct the final complex molecule[12][13]. The high purity of this intermediate is crucial for the efficacy and safety of the final drug product.

Conclusion

The 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with applications ranging from key pharmaceutical intermediates to potent biological agents. The experimental data presented in this guide highlight the synthetic accessibility of these compounds and their significant potential in drug discovery, particularly in the development of kinase inhibitors. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing the field of drug development.

References

-

Cas no 16184-61-5 (2-Propenoic acid,2-methyl-, 2,3,4,5,6 ... - LookChem. Available from: [Link]

-

(2,3,4,5,6-pentachlorophenyl) 2-methylprop-2-enoate - MOLBASE. Available from: [Link]

-

1-(2-FLUOROBENZYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBONITRILE - precisionFDA. Available from: [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available from: [Link]

-

Understanding 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine: A Key Pharmaceutical Building Block. Available from: [Link]

-

Understanding the Chemical Backbone: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride in Focus. Available from: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

-

1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride - PubChem. Available from: [Link]

- US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents.

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - OUCI. Available from: [Link]

-

Cas 1350653-28-9,5-fluoro-1-(2-fluorobenzyl) - LookChem. Available from: [Link]

-

The Crucial Role of 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine in Pharmaceutical Synthesis. Available from: [Link]

-

Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Available from: [Link]

-

The Role of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride in Riociguat Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available from: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

-

ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Available from: [Link]

-

Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available from: [Link]

-

(PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives - ResearchGate. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 16184-61-5 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. dau.url.edu [dau.url.edu]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride CAS#: 256499-19-1 [m.chemicalbook.com]

- 10. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

Solubility of Pentachlorophenyl Methacrylate in Organic Solvents: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of pentachlorophenyl methacrylate (PCPMA) in organic solvents. In the absence of extensive empirical data in published literature, this document establishes a predictive framework grounded in polymer chemistry principles and the known behavior of analogous polymers. We delve into the theoretical underpinnings of polymer solubility, including thermodynamic principles and the application of Hansen Solubility Parameters (HSP). By examining the solubility of structurally related polymers such as poly(methyl methacrylate) (PMMA) and poly(pentafluorophenyl methacrylate) (PFPMA), we forecast the likely solubility of PCPMA across a spectrum of common organic solvents. Crucially, this guide provides a detailed, step-by-step experimental protocol for the systematic determination of PCPMA solubility, empowering researchers to generate precise data for their specific applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of PCPMA's solubility characteristics for formulation, synthesis, and processing.

Introduction: The Significance of this compound

This compound (PCPMA) is a halogenated aromatic methacrylate monomer. The presence of the pentachlorophenyl group, a bulky and highly chlorinated aromatic ring, imparts unique properties to the resulting polymer, poly(this compound). These properties, including high refractive index, thermal stability, and chemical resistance, make it a material of interest in advanced optical applications, specialty coatings, and as a reactive polymer for further chemical modification.

A fundamental prerequisite for the effective utilization of PCPMA in any application is a thorough understanding of its solubility in various organic solvents. Solubility dictates the choice of solvent for polymerization, processing, purification, and formulation. This guide addresses the critical need for a predictive and methodological framework for assessing the solubility of PCPMA.

Theoretical Foundations of Polymer Solubility

The dissolution of a polymer in a solvent is a thermodynamically governed process, driven by the change in Gibbs free energy of mixing (ΔG_m). For spontaneous dissolution to occur, ΔG_m must be negative. This relationship is described by the equation:

ΔG_m = ΔH_m - TΔS_m

where ΔH_m is the enthalpy of mixing, T is the absolute temperature, and ΔS_m is the entropy of mixing. The dissolution of a large polymer molecule typically results in a significant increase in entropy (ΔS_m > 0). Therefore, the sign and magnitude of the enthalpy of mixing (ΔH_m) are often the determining factors for solubility.

Flory-Huggins Theory

A cornerstone of polymer solution thermodynamics is the Flory-Huggins theory. This model introduces the dimensionless Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the polymer segments and the solvent molecules. A smaller χ value signifies more favorable interactions between the polymer and the solvent. Generally, for a polymer to be soluble, the value of χ should be less than 0.5.[1]

"Like Dissolves Like": The Role of Solubility Parameters

A more predictive and experimentally accessible approach to estimating polymer solubility is the "like dissolves like" principle, quantified by solubility parameters.

Hildebrand Solubility Parameter (δ): This single-value parameter represents the cohesive energy density of a substance. While useful, it does not account for the different types of intermolecular forces.

Hansen Solubility Parameters (HSP): The Hansen method offers a more nuanced, three-component approach to solubility, dividing the total Hildebrand parameter into contributions from:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces[2]

The total Hansen solubility parameter is given by: δt² = δD² + δP² + δH². The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP values of a polymer and a solvent in Hansen space can be calculated to predict solubility. A smaller Ra indicates a higher likelihood of dissolution.

Predictive Solubility of this compound

Structural Analysis of PCPMA:

-

Methacrylate Backbone: This component is shared with a large family of well-studied polymers, including poly(methyl methacrylate) (PMMA).

-

Pentachlorophenyl Group: This is a large, bulky, and highly chlorinated aromatic side group. The chlorine atoms increase the molecular weight and introduce significant polarizability. The aromatic nature suggests potential interactions with aromatic solvents. The high degree of chlorination is expected to decrease its solubility in non-polar aliphatic hydrocarbons and increase its affinity for chlorinated solvents.[3][4]

Analogy with Poly(methyl methacrylate) (PMMA)

PMMA is soluble in a range of solvents, including aromatic hydrocarbons (benzene, toluene), chlorinated hydrocarbons (chloroform, dichloromethane), and esters (ethyl acetate).[5] It is generally insoluble in alcohols and aliphatic hydrocarbons.[5] The presence of the bulky pentachlorophenyl group in PCPMA is likely to alter this profile.

Analogy with Poly(pentafluorophenyl methacrylate) (PFPMA)

PFPMA is a close structural analog to PCPMA, with fluorine atoms replacing chlorine. PFPMA is known to be soluble in a wide array of organic solvents.[6] This suggests that PCPMA may also exhibit solubility in a broad range of solvents, particularly those with some degree of polarity.

Predicted Solubility Profile of PCPMA

Based on the structural analysis and analogies with related polymers, the following solubility profile for PCPMA is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Good to Moderate | The aromatic ring of the pentachlorophenyl group should interact favorably with aromatic solvents like toluene and xylene. |

| Chlorinated Solvents | Excellent | The high chlorine content of PCPMA suggests strong affinity for chlorinated solvents such as chloroform, dichloromethane, and 1,2-dichloroethane, following the "like dissolves like" principle. |

| Ketones | Good to Moderate | Solvents like acetone and methyl ethyl ketone (MEK) are good solvents for many methacrylates and are likely to dissolve PCPMA. |

| Esters | Good to Moderate | Ethyl acetate and similar esters are effective solvents for PMMA and are predicted to be good solvents for PCPMA. |

| Ethers | Good to Moderate | Tetrahydrofuran (THF) and dioxane are generally good solvents for a wide range of polymers and are expected to dissolve PCPMA. |

| Alcohols | Poor to Insoluble | The large, non-polar pentachlorophenyl group is likely to render the polymer insoluble in polar protic solvents like methanol and ethanol. |

| Aliphatic Hydrocarbons | Poor to Insoluble | The significant polarity and aromaticity of PCPMA make it unlikely to be soluble in non-polar aliphatic solvents such as hexane and cyclohexane. |

Experimental Determination of PCPMA Solubility: A Standard Operating Procedure

Given the lack of published data, experimental verification of PCPMA solubility is essential. The following protocol provides a robust method for determining the solubility of PCPMA in a given organic solvent.

Materials and Equipment

-

This compound (PCPMA) powder

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Mechanical shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (PTFE, 0.45 µm)

-

Oven or vacuum oven

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of PCPMA.

Step-by-Step Protocol

-

Preparation: a. Accurately weigh an excess amount of PCPMA powder into a tared glass vial. The excess is crucial to ensure that a saturated solution is formed. b. Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: a. Securely cap the vial to prevent solvent evaporation. b. Place the vial in a mechanical shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath) for 24 to 48 hours. This extended mixing time is necessary to ensure that the solution reaches equilibrium.[1]

-

Phase Separation: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed for several hours to permit the undissolved polymer to settle. b. For a clearer separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

Gravimetric Analysis: a. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette, ensuring that no solid particles are disturbed. b. For added certainty, pass the collected supernatant through a syringe filter compatible with the solvent. c. Transfer the filtered aliquot to a pre-weighed, clean, and dry dish (e.g., an aluminum weighing dish). d. Place the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the polymer. A vacuum oven is preferred to allow for lower evaporation temperatures. e. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.

-

Calculation: a. The mass of the dissolved PCPMA is the final weight of the dish and residue minus the initial weight of the empty dish. b. The solubility is calculated by dividing the mass of the dissolved PCPMA by the volume of the aliquot taken. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Factors Influencing PCPMA Solubility

The solubility of PCPMA is not a static property and can be influenced by several factors. Understanding these is key to controlling the dissolution process.

Caption: Factors influencing the solubility of PCPMA.

-

Polymer Characteristics:

-

Molecular Weight: Generally, polymer solubility decreases as the molecular weight increases.

-

Polydispersity: A broader molecular weight distribution can affect the overall solubility behavior.

-

Crystallinity: Amorphous polymers are typically more soluble than their crystalline counterparts. The bulky pentachlorophenyl group may hinder crystallization, favoring solubility.

-

-

Solvent Properties:

-

Hansen Solubility Parameters: As discussed, the similarity between the HSP of the polymer and the solvent is a primary determinant of solubility.

-

Molecular Size: Smaller solvent molecules can diffuse into the polymer matrix more readily, facilitating dissolution.

-

-

External Conditions:

-

Temperature: The effect of temperature on solubility can be complex. For many systems, solubility increases with temperature. However, some polymer-solvent systems exhibit a lower critical solution temperature (LCST), where solubility decreases upon heating.

-

Pressure: While less significant for most liquid-phase applications at atmospheric pressure, pressure can play a major role in supercritical fluid solvent systems.

-

Agitation: Proper mixing is crucial to overcome mass transfer limitations and ensure that the system reaches equilibrium.

-

Conclusion

While direct empirical data on the solubility of this compound in organic solvents is currently scarce, a robust predictive framework can be established based on fundamental principles of polymer chemistry and analogies with structurally similar polymers. It is predicted that PCPMA will exhibit good solubility in chlorinated and aromatic solvents, and moderate solubility in ketones, esters, and ethers, while being largely insoluble in alcohols and aliphatic hydrocarbons.

Due to the predictive nature of this assessment, experimental verification is paramount. The detailed protocol provided in this guide offers a standardized and reliable method for researchers to determine the solubility of PCPMA in their specific solvents of interest, thereby enabling the informed design of experiments and formulations for a wide range of applications.

References

- Koenhen, D. M., & Smolders, C. A. (1975). The determination of solubility parameters of solvents and polymers by means of correlations with other physical quantities. Journal of Applied Polymer Science.

- D'Amelia, R. P., Tomic, J. C., & Nirode, W. F. (2014). The Determination of the Solubility Parameter (δ) and the Mark-Houwink Constants (K & α) of Food Grade Polyvinyl Acetate (PVAc). Journal of Polymer and Biopolymer Physics Chemistry, 2(4), 67-72.

- Park, K. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction.

- Industrial Polymer Chemistry: Experiment 1 Identification of Polymers

- Eberhardt et al. (2014). Fluorinated poly(meth)

- Solubility of Poly(octadecyl methacrylate) in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.

- Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.

-

Exploring Pentafluorophenyl Methacrylate: Properties and Applications. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Pentafluorophenylmethacrylate. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental measurement of solubility curves for poly(methyl methacrylate-co-pentafluorophenyl methacrylate) in supercritical solvents. Retrieved from [Link]

- Chlorinated Solvents. (2022, April 27). Enviro Wiki.

- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.

- Shiu, W. Y., & Mackay, D. (n.d.). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Agency for Toxic Substances and Disease Registry. (n.d.). 4.

- PubChem. (n.d.). Polychlorinated Biphenyls.

- Wikipedia. (n.d.).

- NOAA. (n.d.).

- Xometry. (2024, April 18).

- CORE. (2014, September 30). Fluorinated poly(meth)

- Arkat USA. (2007, January 8).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Chlorinated Solvents - Enviro Wiki [enviro.wiki]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Poly(methyl methacrylate) | 9011-14-7 [chemicalbook.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Free Radical Polymerization of Pentachlorophenyl Methacrylate

Intended for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the free radical polymerization of pentachlorophenyl methacrylate (PCPMA). While specific literature on PCPMA is limited, this document synthesizes established principles of free radical polymerization of acrylate and methacrylate monomers, with a particular focus on analogies to the well-studied pentafluorophenyl methacrylate (PFPMA). The guide delves into the mechanistic intricacies of the initiation, propagation, and termination steps, explores the kinetic considerations, and offers detailed experimental protocols for the synthesis and characterization of poly(this compound) (PPCPMA). Furthermore, it discusses the significance of the resulting activated polymer as a precursor for functional materials, particularly in the realm of bioconjugation and drug delivery.

Introduction: The Strategic Value of Activated Ester Polymers

In the landscape of functional polymers, those bearing activated esters represent a pivotal class of materials. Their utility lies in their capacity to serve as versatile precursors for a myriad of applications, most notably in the biomedical field. These polymers act as scaffolds that can be readily modified post-polymerization with a wide range of amine-containing molecules, such as proteins, peptides, and small-molecule drugs, through facile amidation reactions.[1][2] This approach circumvents the often-challenging direct polymerization of functional monomers, which may be incompatible with polymerization conditions or require complex protection/deprotection schemes.

This compound (PCPMA) is a monomer that, upon polymerization, yields a reactive polymer scaffold. The pentachlorophenyl ester is a highly activated leaving group, rendering the polymer susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the cornerstone of its utility in creating well-defined functional polymers and bioconjugates.

The Core Mechanism: A Step-by-Step Deconstruction of Free Radical Polymerization

The free radical polymerization of PCPMA, like other vinyl monomers, proceeds via a chain reaction mechanism that can be dissected into three fundamental stages: initiation, propagation, and termination.[3][4][5]

Initiation: The Spark of the Reaction

The process is initiated by the generation of free radicals from a thermally or photochemically labile initiator. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are commonly employed as thermal initiators.[6][7] Upon heating, AIBN decomposes, yielding two cyanoisopropyl radicals and a molecule of nitrogen gas.

The generated initiator radical then attacks the double bond of a PCPMA monomer, forming a new, monomer-centered radical. This event marks the beginning of the polymer chain.

Diagram: Initiation of PCPMA Polymerization

Caption: The initiation phase involves the decomposition of an initiator to form free radicals, which then activate a monomer unit.

Propagation: The Chain Elongation

The newly formed monomer radical rapidly adds to another PCPMA monomer, and this process repeats, leading to the swift growth of the polymer chain. This propagation step is the primary chain-building reaction. The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the steric and electronic properties of the monomer. The bulky pentachlorophenyl group in PCPMA is expected to influence the rate of propagation due to steric hindrance.

Diagram: Propagation of the PPCPMA Chain

Caption: The propagation stage involves the sequential addition of monomer units to the growing polymer radical.

Termination: The End of the Line

The growth of a polymer chain is ultimately halted by a termination reaction. In free radical polymerization, termination typically occurs through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two "dead" polymer chains, one with a saturated end and the other with an unsaturated end.[4]

The relative prevalence of these termination pathways is dependent on the specific monomer and the reaction temperature. For methacrylates, disproportionation is often a significant termination route.

Diagram: Termination Mechanisms

Caption: Termination of chain growth occurs primarily through combination or disproportionation of two growing radicals.

Experimental Protocols: From Monomer to Polymer

The following protocols are based on established procedures for the free radical polymerization of analogous activated ester methacrylates, such as PFPMA.[6][8] Optimization of these conditions for PCPMA is recommended.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound (PCPMA) | >98% | Varies | Synthesize or purchase. |

| 2,2'-Azobisisobutyronitrile (AIBN) | >98% | Standard Chemical Supplier | Recrystallize from methanol before use. |

| Anhydrous 1,4-Dioxane | ACS Grade | Standard Chemical Supplier | Use a dry, inert solvent. |

| Methanol | ACS Grade | Standard Chemical Supplier | For precipitation. |

| Diethyl Ether | ACS Grade | Standard Chemical Supplier | For washing. |

Solution Polymerization of PCPMA

This protocol describes a typical solution polymerization of PCPMA.

Step-by-Step Methodology:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve PCPMA (e.g., 5.0 g) and AIBN (e.g., 25 mg, adjust for desired molecular weight) in anhydrous 1,4-dioxane (e.g., 20 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Precipitation and Purification: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.

-

Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer thoroughly with fresh methanol and diethyl ether to remove unreacted monomer and initiator residues. Dry the polymer under vacuum at 40-50 °C to a constant weight.

Characterization of Poly(this compound) (PPCPMA)

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized PPCPMA.

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Confirm polymer structure and assess monomer conversion. | Disappearance of vinyl proton signals of the monomer (around 5.5-6.5 ppm). Appearance of broad signals corresponding to the polymer backbone. |

| FTIR Spectroscopy | Identify characteristic functional groups. | Presence of a strong carbonyl ester peak (~1780 cm⁻¹), and peaks associated with the pentachlorophenyl group. Disappearance of the C=C stretching vibration of the monomer. |

| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | A unimodal distribution indicating a successful polymerization. The PDI for conventional free radical polymerization is typically around 1.5-2.5. |

| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Provides the decomposition temperature of the polymer. The bulky pentachlorophenyl groups may influence the thermal stability. Pure PMMA exhibits a 10% weight loss temperature (T₁₀) around 221°C.[9] |

| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | The Tg is an important parameter for understanding the physical state and mechanical properties of the polymer. For comparison, the Tg of PMMA is around 104°C.[9] |

Causality in Experimental Choices

-

Initiator Selection (AIBN): AIBN is a preferred initiator due to its first-order decomposition kinetics and the fact that its radicals are less prone to side reactions compared to peroxides.

-

Solvent Choice (1,4-Dioxane): A dry, aprotic, and relatively non-polar solvent is chosen to prevent premature hydrolysis of the activated ester and to solubilize both the monomer and the resulting polymer.

-

Degassing: The removal of oxygen is critical as it can act as a radical scavenger, leading to an induction period and poorly controlled polymerization.

-

Precipitation Solvent (Methanol): Methanol is a non-solvent for the polymer but a good solvent for the monomer and initiator, allowing for efficient purification.

Copolymerization and Reactivity Ratios

PCPMA can be copolymerized with other monomers to tailor the properties of the resulting polymer. The composition of the copolymer is governed by the reactivity ratios (r₁ and r₂) of the comonomers.[10][11][12] The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer versus the rate constant for adding to the other monomer.[10][11][12]

-

If r₁ > 1, the growing chain ending in monomer 1 prefers to add another monomer 1.

-

If r₁ < 1, the growing chain ending in monomer 1 prefers to add monomer 2.

-

If r₁r₂ ≈ 1, a random copolymer is formed.

-

If r₁ and r₂ are both close to 0, an alternating copolymer is likely.

Conclusion and Future Outlook

The free radical polymerization of this compound provides a robust route to a highly versatile activated polymer platform. While this guide offers a foundational understanding based on established polymerization principles and analogies to similar monomers, further empirical studies are needed to fully elucidate the specific kinetic parameters and reactivity ratios of PCPMA. The resulting poly(this compound) holds significant promise for the development of advanced functional materials, particularly in the design of sophisticated drug delivery systems and bioconjugates, where controlled post-polymerization modification is paramount.

References

-

Free radical polymerization: mechanism and kinetics | Intro to Polymer Science Class Notes. (n.d.). Retrieved January 14, 2026, from [Link]

- Ali, A., et al. (2024).

-

Experiment 3 Radical Copolymerization of Styrene and Methyl Methacrylate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Reactivity ratios and copolymer composition | Intro to Polymer Science Class Notes. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemical Engineering 160/260 Polymer Science and Engineering Lecture 6 - Mechanism and Kinetics of Free Radical Chain Polymerization. (2001, January 29). Retrieved January 14, 2026, from [Link] Lectures/Lecture 6 2001.pdf

- Gibson, M. I., Frohlich, E., & Klok, H. A. (2009). Postpolymerization Modification of Poly(Pentafluorophenyl methacrylate): Synthesis of a Diverse Water-Soluble Polymer Library. Journal of Polymer Science Part A: Polymer Chemistry, 47(17), 4332–4345.

-

Introduction to Polymers - Lecture 7.3 - Copolymerization, part 3. (2020, March 20). Retrieved January 14, 2026, from [Link]

-

Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. (n.d.). Retrieved January 14, 2026, from [Link]

-

Introduction to Polymers - Lecture 7.4 - Copolymerization, part 4. (2020, March 26). Retrieved January 14, 2026, from [Link]

- Gauthier, M. A., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)

- Theato, P., et al. (2007). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials.

- S. Ramesh and B. Sreedhar. (2012). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 4(3), 1126-1135.

-

Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization. (2013, September 19). Retrieved January 14, 2026, from [Link]

- De, P., et al. (2011). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 2(7), 1549-1556.

-

Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization. (2025, August 7). Retrieved January 14, 2026, from [Link]

-

(PDF) Postpolymerization modification of Poly(Pentafluorophenyl methacrylate): Synthesis of a diverse water-soluble polymer library. (2025, August 6). Retrieved January 14, 2026, from [Link]

-

Introduction to Polymers - Lecture 6.5 - Free radical polymerization kinetics, part 3. (2020, February 24). Retrieved January 14, 2026, from [Link]

-

Certain Investigations on the Formulation and Characterization of Polystyrene / Poly(methyl methacrylate) Blends. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Free-radical polymerization kinetics of methyl methacrylate at very high conversions†‡. (2025, August 5). Retrieved January 14, 2026, from [Link]

-

PMMA stability under hydrothermal conditions. (2023, April 7). Retrieved January 14, 2026, from [Link]

-

(PDF) Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. (2025, August 7). Retrieved January 14, 2026, from [Link]

-

(PDF) Stereochemical Characterization of Poly(pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. (2025, August 9). Retrieved January 14, 2026, from [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. web.stanford.edu [web.stanford.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. fiveable.me [fiveable.me]

- 12. youtube.com [youtube.com]

Introduction: The Role of Activated Esters in Advanced Polymer Therapeutics

An In-Depth Technical Guide to the Hydrolytic Stability of Pentachlorophenyl Methacrylate

In the landscape of drug delivery and bioconjugation, precision and control are paramount. Activated ester polymers have emerged as a cornerstone technology, serving as versatile platforms for the covalent attachment of therapeutic molecules, targeting ligands, and imaging agents. Among these, polymers of this compound (PCPMA) represent a class of highly reactive scaffolds, prized for their efficiency in post-polymerization modification reactions. The pentachlorophenyl group is an excellent leaving group, facilitating rapid aminolysis to form stable amide bonds.

However, the very reactivity that makes PCPMA a powerful tool also renders it susceptible to hydrolysis—a competing reaction with water that can deactivate the ester, compromising conjugation efficiency and the shelf-life of the material. For researchers, scientists, and drug development professionals, a deep understanding of the hydrolytic stability of PCPMA is not merely academic; it is a critical factor that dictates experimental design, formulation strategy, and ultimately, therapeutic efficacy. This guide provides a field-proven perspective on the mechanisms governing PCPMA hydrolysis, robust methodologies for its quantification, and the practical implications for its application.

Pillar 1: The Mechanistic Underpinnings of PCPMA Hydrolysis

The hydrolysis of the pentachlorophenyl ester in PCPMA is a nucleophilic acyl substitution reaction where water or a hydroxide ion acts as the nucleophile.[1] The rate of this reaction is profoundly influenced by the chemical environment, most notably pH.

-

Electron-Withdrawing Effect: The five chlorine atoms on the phenyl ring are strongly electron-withdrawing. This effect polarizes the carbonyl carbon of the ester, making it highly electrophilic and thus more susceptible to nucleophilic attack compared to non-activated esters.

-

Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions (pH > 7), the hydroxide ion (OH⁻) is the predominant nucleophile. As a much stronger nucleophile than water, it attacks the carbonyl carbon rapidly. The reaction rate increases significantly with rising pH due to the higher concentration of hydroxide ions.[2][3] This process is generally irreversible as the resulting carboxylic acid is deprotonated to a carboxylate, which is resonance-stabilized.[4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water.[1] While possible, base-catalyzed hydrolysis is typically the more significant degradation pathway for activated esters in the pH ranges relevant to biomedical applications (pH 4-9).[5]

The general mechanism for base-catalyzed hydrolysis is a critical concept for any scientist working with these materials.

Caption: Mechanism of base-catalyzed hydrolysis of a PCPMA residue.

Pillar 2: A Self-Validating Protocol for Quantifying Hydrolytic Stability

Trustworthy data is the bedrock of scientific integrity. The following protocol describes a robust, self-validating High-Performance Liquid Chromatography (HPLC) method to quantify the rate of PCPMA hydrolysis. The principle is to monitor the disappearance of the parent polymer's activated ester and/or the appearance of its hydrolysis byproducts over time.

Experimental Rationale

The choice of an HPLC-based assay is deliberate. Its high sensitivity and resolving power allow for the accurate quantification of different species in a complex mixture.[6] By using a reverse-phase column, we can separate the hydrophobic, unhydrolyzed polymer from the more polar, hydrolyzed polymer or its smaller degradation products. UV detection is effective because the pentachlorophenyl group is a strong chromophore, providing a distinct signal.

Detailed Step-by-Step Methodology

1. Materials and Reagent Preparation:

-

PCPMA polymer stock solution (e.g., 10 mg/mL) in a dry, water-miscible organic solvent (e.g., Dioxane, THF, or Acetonitrile).

-

A series of aqueous buffers (e.g., 0.1 M Phosphate buffer for pH 7.4, 0.1 M Acetate buffer for pH 5.0). Ensure buffers are filtered and degassed.

-

Quenching solution: An acidic solution (e.g., 1 M HCl) to stop hydrolysis by shifting the pH.

-

HPLC-grade solvents (Acetonitrile, Water, Trifluoroacetic Acid (TFA)).

2. Hydrolysis Experiment Setup:

-

Pre-warm the desired aqueous buffer to the target temperature (e.g., 37°C) in a sealed reaction vessel with stirring.

-

To initiate the experiment (t=0), add a small volume of the PCPMA stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 1 mg/mL). Ensure the volume of organic solvent is minimal (<5%) to avoid altering the buffer properties.

-

Immediately withdraw the first aliquot (t=0).

3. Time-Course Sampling:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a fixed volume of the reaction mixture (e.g., 100 µL).

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution (e.g., 10 µL of 1 M HCl). This step is critical to ensure the sample composition does not change between sampling and analysis.

-

Store samples at a low temperature (e.g., 4°C) until HPLC analysis.

4. HPLC Analysis:

-